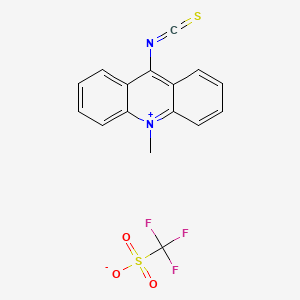
10-Methyl-9-isothiocyanatoacridinium triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 10-Methyl-9-isothiocyanatoacridinium triflate typically involves the reaction of 10-methylacridinium with thiophosgene to introduce the isothiocyanate group. The resulting compound is then treated with trifluoromethanesulfonic acid to obtain the triflate salt. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
化学反応の分析
10-Methyl-9-isothiocyanatoacridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The acridinium core can participate in redox reactions, although specific conditions and reagents vary.
Hydrolysis: The isothiocyanate group can hydrolyze under acidic or basic conditions to form amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .
科学的研究の応用
10-Methyl-9-isothiocyanatoacridinium triflate is widely used in scientific research, particularly in:
Fluorescence Studies: It serves as a fluorescent probe due to its strong emission properties.
Bioconjugation: The isothiocyanate group allows for easy conjugation with biomolecules, making it useful in labeling proteins and nucleic acids.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a diagnostic tool in imaging studies.
作用機序
The mechanism of action of 10-Methyl-9-isothiocyanatoacridinium triflate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the fluorescence properties of the compound, making it useful for detecting and studying biological processes .
類似化合物との比較
Similar compounds to 10-Methyl-9-isothiocyanatoacridinium triflate include:
9-Isothiocyanatoacridine: Lacks the methyl group at the 10th position, resulting in different reactivity and fluorescence properties.
10-Methylacridinium triflate: Does not have the isothiocyanate group, limiting its use in bioconjugation.
9-Isothiocyanato-10-methylacridinium chloride: Similar structure but different counterion, which can affect solubility and reactivity.
This compound is unique due to its combination of the isothiocyanate group and the acridinium core, providing both strong fluorescence and reactivity for bioconjugation.
特性
分子式 |
C16H11F3N2O3S2 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
9-isothiocyanato-10-methylacridin-10-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H11N2S.CHF3O3S/c1-17-13-8-4-2-6-11(13)15(16-10-18)12-7-3-5-9-14(12)17;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
MGNHVHXHAXNDMV-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=C=S.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


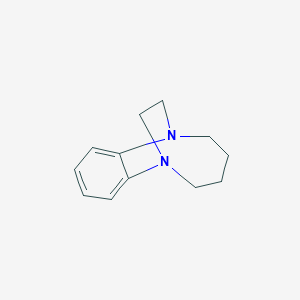
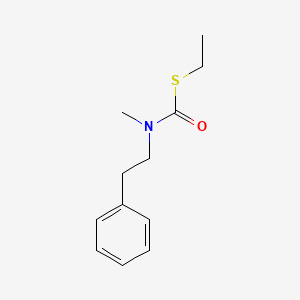
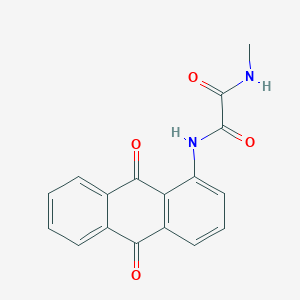

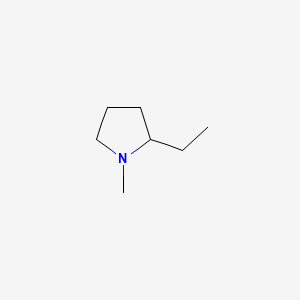
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
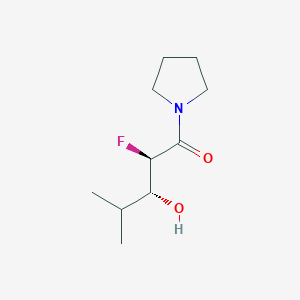
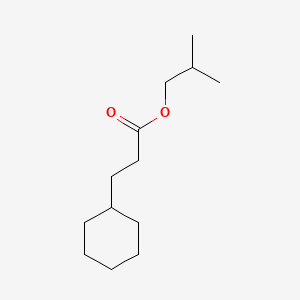
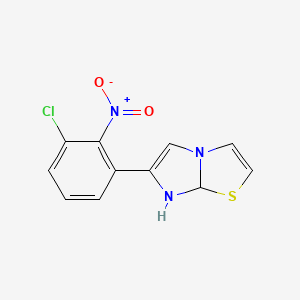
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
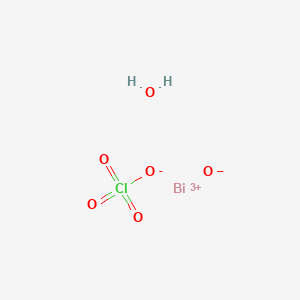
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
